

In Vitro Characterization of ONC-392: A Technical Guide

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Compound of Interest		
Compound Name:	Cmi-392	
Cat. No.:	B1669265	Get Quote

Note: This document summarizes the in vitro characterization of ONC-392. Based on the available scientific literature, it is presumed that "Cmi-392" refers to ONC-392, a next-generation anti-CTLA-4 monoclonal antibody.

Introduction

ONC-392 (also known as gotistobart or BNT316) is a humanized IgG1 monoclonal antibody targeting the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), a critical immune checkpoint receptor.[1][2][3] Unlike first-generation anti-CTLA-4 antibodies, ONC-392 possesses a unique mechanism of action characterized by its pH-sensitive binding to CTLA-4. This property allows it to preserve CTLA-4 recycling to the cell surface, particularly in the neutral pH environment of peripheral tissues, while still effectively targeting regulatory T cells (Tregs) within the acidic tumor microenvironment.[4][5][6] This novel mechanism is designed to enhance anti-tumor immunity while mitigating the immune-related adverse events (irAEs) associated with constitutive CTLA-4 blockade.[4][5][6]

This technical guide provides a comprehensive overview of the in vitro characterization of ONC-392, including its binding properties, functional activity, and proposed signaling pathway.

Data Presentation

Table 1: Binding Affinity of ONC-392 to Human Fc Receptors



Fc Receptor	Binding Characteristics of ONC-392	Reference
FcyRI (CD64)	Comparable to wild-type IgG1	[4]
FcyRIIA (CD32a)	Comparable to wild-type IgG1	[4]
FcyRIIB (CD32b)	7-10 fold reduced affinity compared to wild-type IgG1	[4]
FcyRIIIA (CD16a)	Comparable to wild-type IgG1	[4]
FcRn	Approximately 6-fold higher affinity compared to wild-type IgG1	[4]

Table 2: pH-Dependent Binding Affinity of an ONC-392

Analog (HL32) to CTLA-4

рН	Fold Change in Affinity (relative to pH 7.4)	Reference
7.4	1.0	[7]
5.5	~3.4-fold decrease	[7]

Note: Data for a specific ONC-392 analog, HL32, is presented as a surrogate for ONC-392's pH-sensitive binding, as detailed quantitative data for ONC-392 across a pH range was not available in the public domain.

Experimental Protocols Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

Objective: To determine the binding kinetics and affinity of ONC-392 to human CTLA-4 and various Fc receptors.

Methodology:



- Immobilization: Recombinant human CTLA-4 or Fc receptor proteins are immobilized on a sensor chip surface.
- Analyte Injection: A series of concentrations of ONC-392 are flowed over the chip surface.
- Data Acquisition: The association and dissociation of ONC-392 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
- Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1
 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For pH-dependent binding, the running buffer is adjusted to the desired pH.[4]

Flow Cytometry for Regulatory T Cell (Treg) Depletion Assay

Objective: To assess the ability of ONC-392 to mediate the depletion of regulatory T cells in vitro.

Methodology:

- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
- Co-culture: PBMCs are co-cultured with target cells (e.g., a cancer cell line expressing relevant antigens).
- Treatment: The co-culture is treated with varying concentrations of ONC-392 or an isotype control antibody.
- Staining: After an incubation period, cells are harvested and stained with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD25, FoxP3) to identify the Treg population (typically CD4+CD25+FoxP3+).
- Data Acquisition and Analysis: The percentage of Tregs in the total CD4+ T cell population is quantified using a flow cytometer. A reduction in the percentage of Tregs in the ONC-392treated samples compared to the control indicates Treg depletion.[4]



Confocal Microscopy for CTLA-4 Trafficking Analysis

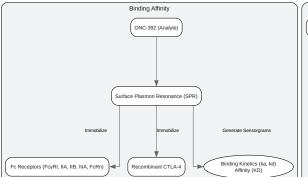
Objective: To visualize the intracellular trafficking and recycling of CTLA-4 in the presence of ONC-392.

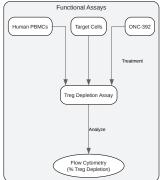
Methodology:

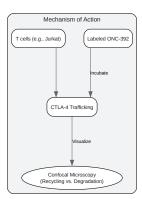
- Cell Culture and Transfection: A suitable T cell line (e.g., Jurkat) is cultured and may be transfected with a fluorescently tagged CTLA-4 construct (e.g., CTLA-4-GFP).
- Antibody Labeling: Cells are incubated with fluorescently labeled ONC-392 or a control anti-CTLA-4 antibody.
- Live-Cell Imaging: The trafficking of the antibody-CTLA-4 complex is visualized in real-time using a confocal microscope.
- Image Analysis: The localization of the fluorescent signal is analyzed over time to determine
 whether the complex is targeted to lysosomes for degradation or recycled back to the cell
 surface. This can be further investigated by co-staining with lysosomal markers (e.g.,
 LAMP1).[4]

Mandatory Visualization

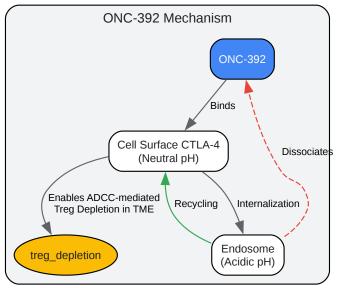


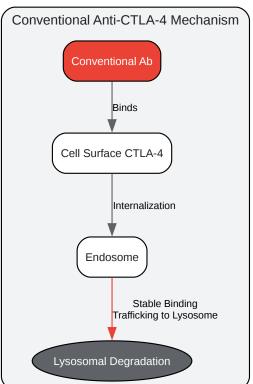












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